Product packaging for Sodwanone G(Cat. No.:CAS No. 172854-77-2)

Sodwanone G

Cat. No.: B1197624
CAS No.: 172854-77-2
M. Wt: 498.6 g/mol
InChI Key: NNSDVWQYMDQAMP-CYSGHGSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodwanone G is a cytotoxic triterpene isolated from marine sponges of the genus Axinella . This compound is a valuable tool for researchers investigating novel oncology pathways and the cellular response to hypoxia. Research into this compound has identified it as a inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor that promotes tumor cell adaptation and survival under low oxygen conditions . HIF-1 is a recognized molecular target for anti-cancer drug discovery due to its role in treatment resistance and advanced disease . In vitro studies have demonstrated that this compound exhibits potent and selective cytotoxicity against several cancer cell lines, including A-549 human lung carcinoma, with reported IC50 values in the micromolar to sub-micromolar range . Its specificity towards the A-549 cell line was noted to be particularly prominent compared to other tested lines such as HT-29, MEL-28, and P-388 . The structure of this compound was determined through NMR spectroscopy and X-ray diffraction analysis . As a naturally derived triterpenoid, it contributes to the understanding of marine natural products as a source of anti-cancer agents . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O6 B1197624 Sodwanone G CAS No. 172854-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172854-77-2

Molecular Formula

C30H42O6

Molecular Weight

498.6 g/mol

IUPAC Name

(4aR)-5-[2-[(5aS,6S,7S,9aS)-2,2,5a-trimethyl-3-oxospiro[4,5,6,8,9,9a-hexahydrobenzo[b]oxepine-7,2'-oxirane]-6-yl]ethyl]-8-hydroxy-1,1,4a,6-tetramethyl-3,4-dihydronaphthalene-2,7-dione

InChI

InChI=1S/C30H42O6/c1-17-18(28(6)13-10-20(31)26(2,3)25(28)24(34)23(17)33)8-9-19-29(7)14-11-21(32)27(4,5)36-22(29)12-15-30(19)16-35-30/h19,22,34H,8-16H2,1-7H3/t19-,22-,28+,29-,30+/m0/s1

InChI Key

NNSDVWQYMDQAMP-CYSGHGSPSA-N

SMILES

CC1=C(C2(CCC(=O)C(C2=C(C1=O)O)(C)C)C)CCC3C4(CCC(=O)C(OC4CCC35CO5)(C)C)C

Isomeric SMILES

CC1=C([C@]2(CCC(=O)C(C2=C(C1=O)O)(C)C)C)CC[C@H]3[C@@]4(CCC(=O)C(O[C@H]4CC[C@@]35CO5)(C)C)C

Canonical SMILES

CC1=C(C2(CCC(=O)C(C2=C(C1=O)O)(C)C)C)CCC3C4(CCC(=O)C(OC4CCC35CO5)(C)C)C

Synonyms

sodwanone G

Origin of Product

United States

Natural Occurrence and Isolation of Sodwanone G

Identification of Producer Organisms: Marine Sponges (e.g., Axinella species)

Sodwanone G is a secondary metabolite produced by marine sponges of the genus Axinella. Specifically, it has been isolated from Axinella weltneri subdiversion.esbrieflands.com. The genus Axinella belongs to the family Axinellidae and is known for producing a variety of bioactive compounds, including other sodwanone and yardenone triterpenes biointerfaceresearch.com. Sponges within this genus are a significant focus of marine natural product research due to their chemical diversity.

Producer OrganismCompound ClassSpecific Compounds Isolated
Axinella weltneriTriterpenoid (B12794562)This compound, Sodwanone A, Sodwanone S
Axinella sp.TriterpenoidSodwanone and Yardenone Triterpenoids

Geographic Distribution of this compound-Producing Species

The marine sponges that produce this compound are found in specific marine environments. The genus Axinella has a broad distribution, with species found in both the Indian and Pacific Oceans wikipedia.org. Axinella weltneri, a known producer of this compound, has been collected from the Comoros Islands in the Indian Ocean mdpi.com. Another Axinella species that yields sodwanone triterpenoids has been sourced from the waters of South Africa biointerfaceresearch.com. The distribution of these sponges is a key factor in the discovery of novel sodwanones.

SpeciesLocation of Collection
Axinella weltneriComoros Islands, Indian Ocean
Axinella sp.South Africa

Extraction and Initial Purification Methodologies for Complex Natural Product Mixtures

The initial step in isolating this compound involves the extraction of all secondary metabolites from the sponge tissue. This process is designed to efficiently remove a wide range of compounds from the complex biological matrix. The collected sponge material is typically frozen to preserve its chemical integrity and then extracted with organic solvents.

A common method involves the sequential extraction with solvents of increasing polarity. For instance, the sponge sample may first be soaked in methanol (B129727) (MeOH) to extract polar compounds. This process is often repeated multiple times to ensure a thorough extraction. Following the methanol extraction, a less polar solvent like dichloromethane (B109758) (CH2Cl2) is used to extract non-polar compounds calpoly.edu.

The resulting crude extracts, which contain a complex mixture of lipids, pigments, and various secondary metabolites including this compound, are then concentrated under reduced pressure. To simplify this complex mixture, a technique called solvent partitioning is employed. This involves dissolving the crude extract in a mixture of immiscible solvents, such as hexane and 90% aqueous methanol. This partitioning separates the compounds based on their differential solubility in the polar and non-polar phases, providing a preliminary fractionation of the extract calpoly.edu.

Bioassay-Guided Fractionation Strategies for Isolating this compound

To isolate the specific bioactive compound, this compound, from the fractionated extract, a strategy known as bioassay-guided fractionation is utilized. This approach uses a specific biological assay to track the desired activity through the various stages of separation and purification. In the case of this compound, its isolation has been guided by its cytotoxic activity against human tumor cell lines subdiversion.es.

The process begins with testing the different fractions from the initial partitioning for their ability to inhibit the growth of cancer cells. The most active fraction, in this case the dichloromethane layer, is then subjected to further separation using various chromatographic techniques subdiversion.es.

Chromatographic Purification:

Silica (B1680970) Gel Column Chromatography: The active fraction is first passed through a column packed with silica gel. A solvent or a gradient of solvents with increasing polarity is used to elute the compounds from the column. Compounds separate based on their affinity for the silica gel and their solubility in the mobile phase. Fractions are collected and again tested in the bioassay to identify those containing the active compound(s).

High-Performance Liquid Chromatography (HPLC): The most active fractions from the silica gel column are then subjected to HPLC for final purification. HPLC offers higher resolution and is a powerful tool for separating structurally similar compounds. A reversed-phase C18 column is often used, with a mobile phase typically consisting of a mixture of methanol and water. The elution of compounds is monitored by a detector, and the peak corresponding to this compound is collected.

This iterative process of separation and bioassay testing ultimately leads to the isolation of pure this compound. The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

StepTechniquePurposeBioassay Used
1Solvent Extraction (MeOH, CH2Cl2)Obtain crude extract of all secondary metabolitesN/A
2Solvent PartitioningInitial separation of compounds based on polarityCytotoxicity against human tumor cell lines (e.g., A549, HT29, LOVO-DOX)
3Silica Gel Column ChromatographyFurther separation of the active fractionCytotoxicity against human tumor cell lines
4High-Performance Liquid Chromatography (HPLC)Final purification of the active compoundCytotoxicity against human tumor cell lines

Structural Elucidation and Stereochemical Characterization of Sodwanone G

Advanced Spectroscopic Methodologies in Structure Determination (e.g., NMR, Mass Spectrometry, X-ray Diffraction)

The structural elucidation of Sodwanone G heavily relied on nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR techniques, and mass spectrometry (MS). researchgate.netnih.govresearchgate.netacs.orgcore.ac.ukacs.orgnih.gov Crucially, its structure was unambiguously confirmed through X-ray diffraction analysis. researchgate.netnih.govresearchgate.netgoogle.com

NMR Spectroscopy: Both 1H and 13C NMR spectra were extensively utilized to assign resonances and deduce the connectivity of atoms within the molecule. researchgate.netnih.govresearchgate.netacs.orgnih.gov This involved techniques like COSY and HMQC to confirm partial structures. researchgate.net For instance, 13C NMR data provided insights into the presence of specific functional groups, such as carbonyls and double bonds. acs.orgacs.org

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of this compound and related sodwanones, providing critical information about the number of degrees of unsaturation. acs.orgcore.ac.ukacs.orgnih.gov

X-ray Diffraction: X-ray diffraction analysis played a pivotal role in the definitive structural assignment of this compound. researchgate.netnih.govresearchgate.netgoogle.com This technique provides precise information about the arrangement of atoms in a crystal, allowing for the unambiguous determination of the molecule's three-dimensional structure and relative stereochemistry. nih.govresearchgate.netgoogle.comconicet.gov.arnih.govmeasurlabs.com

Establishment of the Unique Oxepane-Cyclohexane Core Structure

This compound, like other members of the sodwanone family, possesses a distinctive oxepane-cyclohexane system. researchgate.netmdpi.comacs.orgcore.ac.ukacs.orgscispace.comsemanticscholar.org This uncommon fused polycyclic system is a defining characteristic of these marine triterpenoids. mdpi.comacs.orgacs.orgsemanticscholar.org The establishment of this core structure was primarily achieved through detailed interpretation of spectroscopic data, particularly comprehensive 1D and 2D NMR experiments. researchgate.netresearchgate.netacs.orgacs.orgnih.gov

Relative and Absolute Stereochemical Assignments of this compound

The relative stereochemistry of this compound was established through X-ray diffraction analysis. google.com For other sodwanones, and by extension, the principles apply to this compound, relative configurations were determined by comparing NMR data, including NOESY correlations and coupling constants. acs.orgnih.govresearchgate.net For example, specific NOE cross-peaks can place different groups on the same face of a bicyclic system, aiding in relative stereochemical assignments. acs.org

While the absolute stereochemistry of this compound was confirmed by X-ray diffraction, for other sodwanones and related compounds, methods like the modified Mosher ester procedure have been used to determine absolute configurations. researchgate.netnih.govresearchgate.netscielo.org.mxnih.govrsc.org This method involves forming diastereomeric esters with a chiral auxiliary and analyzing their NMR chemical shifts to deduce the absolute configuration of the hydroxyl-bearing stereocenter. nih.govresearchgate.net The known absolute stereochemistry of the squalene (B77637) precursor, from which sodwanones are biogenetically derived, also provides a basis for proposing the absolute stereochemistry of the two halves of the molecule when direct determination is challenging. acs.org

Comparative Structural Analysis within the Sodwanone Family and Related Triterpenoids

This compound belongs to a family of triterpenoids, the sodwanones (A-I and K-W), which are isolated primarily from the marine sponge Axinella weltneri. researchgate.netresearchgate.netmdpi.comacs.orgmdpi.com These compounds are characterized by their common oxepane-cycloalkane moiety. researchgate.netmdpi.comsemanticscholar.org

Comparative structural analysis reveals that while sodwanones share this characteristic polycyclic system, variations exist in their side chains, oxygenation patterns, and the degree of unsaturation. For instance, sodwanone S, another member of the family, is notable for being the first reported sodwanone to include an unsaturation in its oxepane (B1206615) ring. acs.orgacs.org

The sodwanones are structurally related to other marine triterpenes such as sipholanes (e.g., sipholenol, siphenellinol, sipholenone) from the Red Sea sponge Siphonochalina siphonella, yardenones from Axinella cf. bidderi, and raspacionins from Raspaciona aculeata. researchgate.netacs.orgacs.orgnih.govresearchgate.net These related triterpenoids also originate from squalene and often feature complex polycyclic systems, including oxepane rings, highlighting a common biogenetic origin and structural motifs within marine natural products. researchgate.netmdpi.comacs.orgacs.orgsemanticscholar.org

Chemical Synthesis Strategies for Sodwanone G and Analogues

Rationale for Total Synthesis of Complex Marine Triterpenoids

The pursuit of total synthesis for complex marine triterpenoids, including sodwanone G, is driven by several critical factors:

Scarcity from Natural Sources: Marine natural products are often isolated in very small quantities from their natural sources, making comprehensive biological evaluation and further development challenging illinois.edu. Total synthesis provides a sustainable and scalable route to obtain these compounds.

Structural Elucidation and Confirmation: For highly complex molecules with multiple stereocenters, total synthesis can definitively confirm or revise proposed structures, especially when spectroscopic data alone are insufficient researchgate.netmdpi.com.

Access to Analogues for Structure-Activity Relationship (SAR) Studies: Synthetic routes allow for the systematic modification of the natural product's structure, leading to the creation of analogues. These analogues are crucial for understanding the relationship between chemical structure and biological activity, potentially leading to improved efficacy, selectivity, or reduced toxicity illinois.edunih.govrsc.org.

Development of Novel Methodologies: The inherent complexity and unique structural features of marine triterpenoids often necessitate the development of new synthetic reactions, strategies, and stereocontrol methods, thereby advancing the field of organic chemistry illinois.edunih.gov.

Potential for Drug Discovery: Many marine triterpenoids exhibit diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties mdpi.comillinois.eduacs.org. Total synthesis can provide access to these promising scaffolds for medicinal chemistry efforts.

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving working backward from the target molecule to simpler, readily available precursors chemistry.coach. For this compound, a key challenge lies in its polycyclic nature, particularly the fused oxepane-cycloalkane system and numerous stereocenters acs.orgmdpi.com. While a specific retrosynthetic analysis for this compound has not been detailed in public literature, general approaches for similar marine triterpenoids often involve:

Disconnection of key bonds: Identifying strategic carbon-carbon or carbon-oxygen bonds whose formation in the forward synthesis would simplify the molecular structure.

Management of stereochemistry: Planning steps that introduce or control the multiple chiral centers present in the triterpenoid (B12794562) framework.

Construction of the oxepane (B1206615) ring: This seven-membered oxygen-containing ring is a defining and challenging feature of sodwanones mdpi.comjst.go.jp. Its formation is often a central disconnection point.

Biomimetic approaches: Considering the natural biosynthetic pathway, which often involves the cyclization of squalene (B77637) or its epoxide derivatives, can inspire synthetic strategies acs.orgresearchgate.netacs.orgwikipedia.org. For instance, (S)-2,3-epoxysqualene is a key intermediate in the biosynthesis of many cyclic triterpenes wikipedia.orgnih.govhmdb.ca.

Key Methodologies for Constructing the Oxepane Ring System

The oxepane ring system is a prevalent and often challenging motif in many bioactive natural products, including sodwanones mdpi.comnih.govnih.govjst.go.jpresearchgate.net. Several methodologies have been explored for its construction in the context of marine natural products, which could be applicable to this compound:

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by Grubbs catalysts, is a common strategy for forming medium-sized rings, including oxepanes, from acyclic dienes or enynes researchgate.netresearchgate.net.

Intramolecular Cyclization Reactions: Various intramolecular cyclizations, such as nucleophilic attack of an alcohol onto an epoxide or carbonyl, or radical cyclizations, can be employed acs.orgnih.gov. For example, acid-catalyzed cyclization of epoxysqualene derivatives can lead to polycyclic systems acs.org.

7-endo-trig cyclization: This specific mode of cyclization has been developed for constructing 2,2-dimethyloxepane frameworks from ene-diols, catalyzed by metal catalysts (e.g., Au, Ag) or Brønsted acids jst.go.jpresearchgate.net. This is particularly relevant given the 2,2-dimethyloxepane substructure found in sodwanones like sodwanone S acs.orgjst.go.jp.

Aldol (B89426) additions and subsequent cyclizations: Combining asymmetric aldol additions with ring-closing metathesis has been demonstrated for the enantioselective construction of medium-ring cyclic ethers researchgate.net.

Stereocontrolled Synthesis Approaches to the this compound Framework

Achieving the correct stereochemistry is paramount in the synthesis of complex natural products like this compound, which possesses numerous chiral centers researchgate.net. Strategies for stereocontrolled synthesis include:

Asymmetric Catalysis: Utilizing chiral catalysts to induce enantioselectivity in key bond-forming reactions. Examples include asymmetric epoxidation (e.g., Katsuki-Sharpless epoxidation) and asymmetric reductions researchgate.netmdpi.com.

Chiral Pool Synthesis: Starting from readily available enantiomerically pure natural products or their derivatives, and building the target molecule while preserving the existing stereocenters.

Chiral Auxiliaries: Temporarily attaching a chiral group to a substrate to control the stereochemical outcome of a reaction, followed by its removal.

Diastereoselective Reactions: Designing reactions where the presence of existing chiral centers in a molecule directs the formation of new stereocenters with high selectivity. This can involve controlling the approach of reagents to specific faces of a molecule acs.org.

Controlling relative and absolute stereochemistry: For complex polycyclic systems, it is crucial to control both the relative orientation of substituents within a ring and the absolute configuration of the entire molecule researchgate.net. X-ray diffraction analysis has been used to determine the absolute configuration of some sodwanones, which is vital for synthetic validation researchgate.netscispace.com.

Diversified Synthetic Approaches for Generating Sodwanone Analogues and Libraries

Given the biological potential of sodwanones and the challenges of their total synthesis, the generation of simplified or diversified analogues is a significant area of research nih.govresearchgate.net. These approaches aim to create libraries of compounds with similar core structures but varied functionalities, enabling comprehensive SAR studies and the identification of more potent or selective derivatives.

Diverted Total Synthesis (DTS): This strategy involves developing an efficient synthetic route to a natural product that allows for the isolation of advanced intermediates. These intermediates can then serve as starting points for the synthesis of various analogues, avoiding the need for entirely new synthetic routes for each derivative nih.govrsc.org.

Biology-Oriented Synthesis (BIOS): BIOS focuses on synthesizing libraries of natural product-inspired compounds that occupy biologically relevant chemical space. For sodwanones, this has involved designing simplified oxepane-based cores amenable to diversification nih.govresearchgate.net. For example, a method for synthesizing an oxepane library inspired by the core structure of oxepane natural products has been reported, yielding a collection of 115 oxepanes through enyne ring-closing reactions and diversification via cycloadditions and cross-metathesis researchgate.net.

Molecular Simplification: This involves synthesizing less complex versions of the natural product that retain key pharmacophoric elements, potentially leading to improved stability and bioavailability researchgate.net.

Modification of Side Chains and Oxidation States: Analogues can be generated by altering the peripheral functionalities, such as hydroxyl groups, carbonyls, or double bonds, or by changing their oxidation states acs.orgnih.gov.

Chemoenzymatic Synthesis and Semisynthesis Strategies

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity and efficiency of enzymatic transformations nih.govmdpi.com. Semisynthesis, on the other hand, involves starting from a readily available natural precursor and modifying it chemically to obtain the desired target or its analogues mdpi.com.

Chemoenzymatic Approaches: While specific chemoenzymatic routes for this compound are not widely documented, this approach holds promise for complex triterpenoids. Enzymes, such as squalene monooxygenase, are involved in the biosynthesis of triterpenes from squalene by forming 2,3-oxidosqualene (B107256) wikipedia.org. Incorporating such enzymatic steps could offer highly stereoselective transformations that are difficult to achieve purely chemically mdpi.comnih.gov. For instance, enzymes can perform selective oxidations or reductions on complex substrates mdpi.com.

Semisynthesis: If a more abundant, structurally related natural product or a late-stage biosynthetic intermediate of this compound can be isolated, semisynthesis could offer a more practical route than total synthesis mdpi.com. This strategy leverages the complex biosynthetic machinery of nature to produce a scaffold, which is then elaborated or modified using conventional chemical methods. This approach is particularly attractive for industrial-scale production of pharmaceuticals mdpi.com.

Mechanistic Biological Activities of Sodwanone G and Derivatives in Vitro and Preclinical Models

In vitro Cell-Based Activity Profiling of Sodwanone G

This compound exhibits notable activity in laboratory settings, influencing the proliferation and viability of various cancer cell lines. Its effects are characterized by both broad-spectrum cytotoxicity and specific sensitivities across different cellular phenotypes.

This compound, along with its analogues Sodwanones H and I, has demonstrated significant cytotoxic activity against a panel of immortalized cell lines. These include P-388 murine leukemia, A-549 human lung carcinoma, HT-29 human colon carcinoma, and MEL-28 human melanoma cells. nih.govspringermedicine.comnih.gov Comparative studies evaluating this compound, Sodwanone S, and Sodwanone A against 13 human tumor cell lines revealed that Sodwanones S and G displayed similar moderate cytotoxic activities, with a mean half-maximal inhibitory concentration (IC50) of 5 µg/mL. wikipedia.orgru.ac.za For context, Sodwanone A exhibited higher potency against specific cell lines, such as IGROV-ET ovarian cancer cells (IC50: 0.068 µg/mL) and LOVO-DOX colon cancer cells (IC50: 0.3 µg/mL). wikipedia.orgru.ac.za Other sodwanone derivatives, such as Sodwanones K, L, and M, have also been reported to be cytotoxic to P-388 murine leukemia cells. nih.govspringermedicine.comnih.gov

Table 1: In Vitro Cytotoxic Activity of this compound and Related Sodwanones

CompoundCell Line(s)Activity/EffectIC50 (µg/mL) (if available)Reference
This compoundP-388, A-549, HT-29, MEL-28Cytotoxic activityNot specified nih.govspringermedicine.comnih.gov
This compound13 human tumor cell lines (mean)Moderate cytotoxic activity~5 wikipedia.orgru.ac.za
Sodwanone HP-388, A-549, HT-29, MEL-28Cytotoxic activityNot specified nih.govspringermedicine.comnih.gov
Sodwanone IP-388, A-549, HT-29, MEL-28Cytotoxic activityNot specified nih.govspringermedicine.comnih.gov
Sodwanone KP-388 murine leukemiaCytotoxic activityNot specified nih.govspringermedicine.comnih.gov
Sodwanone LP-388 murine leukemiaCytotoxic activityNot specified nih.govspringermedicine.comnih.gov
Sodwanone MP-388 murine leukemiaCytotoxic activityNot specified nih.govspringermedicine.comnih.gov
Sodwanone AIGROV-ET ovarian cancerHighly active0.068 wikipedia.orgru.ac.za
Sodwanone ALOVO-DOX colon cancerHighly active0.3 wikipedia.orgru.ac.za

A notable characteristic of this compound is its differential sensitivity across various cellular phenotypes. Specifically, Sodwanones G, H, and I demonstrated high specificity towards the human lung carcinoma cell line A-549, with the activity of this compound being particularly prominent against this cell type. nih.govspringermedicine.comnih.gov This suggests that this compound may exert more potent effects on certain cancer cell types compared to others.

Molecular Mechanisms of Action of this compound

The cytotoxic effects of this compound are underpinned by its ability to modulate critical molecular pathways involved in cancer cell survival and proliferation.

Sodwanones, including this compound, are recognized as a group of triterpenoids that inhibit the activation of Hypoxia-Inducible Factor-1 (HIF-1). springermedicine.comresearchgate.netnih.govoncotarget.comjcancer.orgwikipedia.org HIF-1 is a pivotal transcription factor that orchestrates cellular responses to low oxygen levels (hypoxia) by regulating the expression of genes essential for oxygen homeostasis. wikipedia.orgscholarsportal.info In cancerous environments, dysregulation of HIF-1 is frequently observed, contributing to tumor growth, invasion, and resistance to therapy. scholarsportal.info

Under normal oxygen conditions (normoxia), the HIF-1α subunit is rapidly degraded through a process involving prolyl hydroxylase enzymes (PHDs). However, in hypoxic conditions, PHDs are inhibited, leading to the stabilization and nuclear translocation of HIF-1α. Once in the nucleus, HIF-1α dimerizes with HIF-1β, forming the active HIF-1 complex, which then promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival. scholarsportal.info

Several sodwanones have been shown to inhibit hypoxia-induced HIF-1 activation in various tumor cell lines. For instance, Sodwanone V inhibited both hypoxia-induced and iron chelator (1,10-phenanthroline)-induced HIF-1 activation in T47D breast tumor cells and PC-3 prostate tumor cells, with an IC50 of 15 µM in both cases. springermedicine.comnih.govru.ac.zanih.govjcancer.org Sodwanone A and Sodwanone T also inhibited hypoxia-induced HIF-1 activation in T47D cells, with IC50 values ranging from 20 to 25 µM. nih.govspringermedicine.com this compound, alongside Sodwanones A, B, C, and Yardenone 2, has been identified as a novel HIF-1α inhibitor isolated from marine sponges of the Axinella genus, highlighting its role in modulating this crucial pathway. wikipedia.org

Table 2: HIF-1 Inhibition by Sodwanones

CompoundCell Line(s)Effect on HIF-1 ActivationIC50 (µM)Reference
This compoundProstate cancer cellsHIF-1α inhibitionNot specified wikipedia.org
Sodwanone VT47D breast tumor cellsInhibits hypoxia-induced15 springermedicine.comnih.govru.ac.zanih.govjcancer.org
Sodwanone VPC-3 prostate tumor cellsInhibits hypoxia-induced15 springermedicine.comnih.govru.ac.zanih.govjcancer.org
Sodwanone AT47D cellsInhibits hypoxia-induced20–25 nih.govspringermedicine.com
Sodwanone TT47D cellsInhibits hypoxia-induced20–25 nih.govspringermedicine.com

While this compound exhibits significant cytotoxic effects on various cancer cell lines, suggesting the induction of regulated cell death, specific detailed mechanistic evidence for this compound's direct induction of apoptosis, such as caspase activation or DNA fragmentation, is not explicitly detailed in the provided research findings. However, marine sponge-derived metabolites, including various triterpenoids, are generally recognized for their ability to induce apoptosis in cancer cells. nih.govoncotarget.com For example, some triterpenoids like geoditin A have been shown to induce apoptosis by activating caspase 3 and decreasing mitochondrial membrane potential in HL-60 and HT-29 cells. ru.ac.za The observed cytotoxic and antiproliferative activities of this compound are consistent with a mechanism involving the induction of cell death pathways.

The cell cycle is a tightly regulated series of events (G1, S, G2, and M phases) that control cell growth and division, with checkpoints ensuring proper progression. While various anticancer compounds are known to induce cell cycle arrest at specific phases, direct and specific evidence detailing this compound's effects on cell cycle progression or checkpoint control is not explicitly provided in the available literature. Some general "sodwanones" have been mentioned in the context of G1 cell cycle arrest, but this information is not specifically attributed to this compound. Further research would be required to elucidate any direct involvement of this compound in perturbing cell cycle progression.

Impact on Cell Migration, Invasion, and Adhesion in Cellular Models

Research into the anti-metastatic potential of marine natural products, including triterpenoids, is an active area of investigation. Cell migration, invasion, and adhesion are critical processes in cancer metastasis, where tumor cells disseminate from the primary site and colonize distant organs. While marine triterpenoids generally show promise in inhibiting these processes, specific studies directly detailing the impact of this compound on cell migration, invasion, and adhesion in cellular models are not extensively documented in the current literature. However, other triterpenoids from marine sources have demonstrated such capabilities. For instance, frondoside A, another marine triterpenoid (B12794562), has been shown to inhibit cancer cell migration and invasion, thereby reducing cancer progression nih.govspectrabase.com. Similarly, sipholenol A succinate, a derivative of a marine triterpene, potently inhibited MDA-MB-231 breast cancer cell invasion in vitro wikipedia.org.

Table 1: Observed Effects on Cell Migration, Invasion, and Adhesion

Compound/ClassEffect on Cell MigrationEffect on Cell InvasionEffect on Cell AdhesionSpecific Data for this compound
This compoundNot directly studiedNot directly studiedNot directly studiedLimited direct data available
Marine Triterpenoids (General)Potential inhibition observed in some compoundsPotential inhibition observed in some compoundsPotential modulation observed in some compoundsIndirect evidence from related compounds

Interaction with Specific Intracellular Molecular Targets (e.g., MDM2 for Sodwanone T)

This compound, along with Sodwanones H and I, has demonstrated cytotoxic activity against various cancer cell lines, including P-388 murine leukemia, A-549 human lung carcinoma, HT-29 human colon carcinoma, and MEL-28 human melanoma spectrabase.comresearchgate.net. Notably, this compound exhibited high specificity towards the human lung carcinoma cell line A-549, where its specificity was prominent spectrabase.comresearchgate.net. Despite its observed cytotoxicity and specificity, specific intracellular molecular targets for this compound itself have not been explicitly characterized in the provided literature.

However, within the broader sodwanone family, other members have shown interactions with specific molecular targets. For example, Sodwanone V has been identified as an inhibitor of hypoxia-inducible factor-1 (HIF-1) activation in T47D breast tumor cells and PC-3 prostate tumor cells, inhibiting both hypoxia-induced and iron chelator-induced HIF-1 activation spectrabase.comr-project.orgnih.govnih.govru.ac.za. Another sodwanone, Sodwanone T, has been suggested as a promising candidate for further testing as an MDM2 inhibitor, based on molecular dynamics simulations and binding-free energy calculations wikipedia.org. This highlights the potential for diverse molecular mechanisms within the sodwanone class.

Table 2: Intracellular Molecular Targets of Sodwanones

CompoundPrimary Biological ActivitySpecific Intracellular Target(s)Relevant Cell Lines
This compoundCytotoxic activityNot explicitly identifiedP-388, A-549, HT-29, MEL-28 (high specificity for A-549) spectrabase.comresearchgate.net
Sodwanone VHIF-1 inhibitionHypoxia-inducible factor-1 (HIF-1)T47D, PC-3 spectrabase.comr-project.orgnih.govnih.govru.ac.za
Sodwanone TCytotoxic activityMDM2 (potential inhibitor)TNBC (Triple-Negative Breast Cancer) wikipedia.org

Influence on Key Cellular Signaling Cascades (e.g., MAPK, PI3K/Akt/mTOR pathways)

The influence of this compound on key cellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways is not directly detailed in the provided search results. These pathways are crucial regulators of cell cycle, growth, proliferation, and survival, and their dysregulation is frequently observed in various cancers spectrabase.comnih.gov. While specific data for this compound is currently unavailable, other marine-derived compounds and triterpenoids have been reported to modulate these pathways. For instance, fascaplysin, a marine indole (B1671886) alkaloid, has been shown to induce apoptosis and autophagy through the inhibition of the PI3K/AKT/mTOR signaling cascade in human leukemia HL-60 cells. Similarly, curcumin, a well-studied phytochemical, has been observed to suppress lung cancer cell growth via Akt/mTOR/c-Myc signaling pathways. The potential for this compound to interact with such fundamental cellular signaling networks warrants further investigation.

Table 3: Influence on Key Cellular Signaling Cascades

Compound/ClassSignaling Pathway(s) AffectedObserved EffectSpecific Data for this compound
This compoundMAPK, PI3K/Akt/mTOR pathwaysNot directly studiedLimited direct data available
Marine Compounds/Triterpenoids (General)PI3K/Akt/mTOR, MAPK (for some compounds)Inhibition/Modulation (for some compounds)Indirect evidence from related compounds

Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to correlate the chemical structure of a compound with its biological activity ru.ac.za. For this compound, which belongs to the unique family of sodwanone triterpenoids characterized by an oxepane-cycloalkane moiety, detailed SAR studies on its specific analogues are not extensively reported in the provided information. However, the general principles of SAR apply to triterpenoids, where modifications at various positions can alter cytotoxic potency and selectivity. The fact that Sodwanones G, H, and I, isolated from the same source, exhibit cytotoxic activity and show high specificity towards A-549 cells, suggests common structural features contributing to their efficacy within this subgroup spectrabase.comresearchgate.net. Sodwanone S, which shares the characteristic oxepane-cyclohexane system with sodwanones A-I and K-R, also showed similar moderate cytotoxic activities to this compound against several cell lines nih.gov. This indicates that the core sodwanone scaffold likely contributes significantly to the observed cytotoxicity.

Identification of Pharmacophoric Elements for Biological Efficacy

A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary for optimal supramolecular interactions with a specific biological target to trigger or block a biological response. While the cytotoxic activity of this compound against various cancer cell lines, particularly A-549 human lung carcinoma, is established spectrabase.comresearchgate.net, specific pharmacophoric elements responsible for its biological efficacy have not been explicitly identified or detailed in the available literature. The elucidation of these elements would be crucial for the rational design and synthesis of more potent and selective this compound analogues.

Elucidation of Structural Determinants for Target Selectivity

This compound has demonstrated a notable specificity towards the human lung carcinoma cell line A-549 spectrabase.comresearchgate.net. However, the precise structural determinants on the this compound molecule that confer this selectivity have not been elucidated in the provided research. Understanding these structural features is vital for developing targeted therapies with reduced off-target effects. In other areas of drug discovery, structural differences, even subtle ones, in binding sites can account for target selectivity. Further research focusing on the molecular interactions of this compound with A-549 cells would be necessary to identify these determinants.

Preclinical Evaluation of this compound and Analogues in Non-Human Biological Systems

Preclinical evaluation in non-human biological systems, typically involving in vivo animal models, is a critical step in assessing the potential of a compound as a therapeutic agent. While marine triterpenoids, as a class, are known to exhibit anticancer efficacy in preclinical animal models spectrabase.comwikipedia.orgresearchgate.net, direct in vivo preclinical evaluation data specifically for this compound or its direct analogues are not explicitly reported in the provided search results.

However, the efficacy of other marine-derived compounds and triterpenoids in preclinical models provides a precedent for the potential of this compound. For instance, frondoside A effectively decreased the growth of breast cancer xenografts in athymic mice spectrabase.com. Similarly, peloruside A was found to be highly effective in preventing the growth of lung and P-glycoprotein-overexpressing breast tumors in in vivo models. These examples suggest that the broader class of marine triterpenoids, to which this compound belongs, holds promise for in vivo antitumor activity, warranting future preclinical studies specifically on this compound.

Table 4: Preclinical Evaluation in Non-Human Biological Systems

Compound/ClassType of Preclinical ModelObserved EffectSpecific Data for this compound
This compoundNon-human biological systemsNot directly studiedLimited direct in vivo data available
Marine Triterpenoids (General)Xenograft models, animal modelsAntitumor efficacy, tumor reductionIndirect evidence from related compounds

Efficacy Assessment in Relevant Disease Models (e.g., Xenograft Models for in vivo studies)

In vitro studies have demonstrated the significant cytotoxic activity of this compound against a panel of human and murine cancer cell lines. It has shown efficacy against P-388 murine leukemia, A-549 human lung carcinoma, HT-29 human colon carcinoma, and MEL-28 human melanoma cell lines. acs.org Notably, this compound exhibits high specificity towards the human lung carcinoma cell line A-549, with its specificity being particularly prominent. acs.org The cytotoxic activity of this compound against these cell lines has been reported with IC₅₀ values ranging from 0.02 to 20 µM. acs.org Comparisons with other related sodwanones, such as Sodwanone A and Sodwanone S, indicate that this compound possesses similar moderate activities, with a mean IC₅₀ of 5 µg/mL across 13 human tumor cell lines. acs.org

While the crude extract from the marine sponge Axinella weltneri, from which this compound is isolated, has demonstrated antitumor activity, direct in vivo efficacy data for this compound as a standalone compound in xenograft models are not extensively detailed in the current literature. acs.org Xenograft models, which involve transplanting human cancer cells or patient-derived tumors into immunocompromised mice or rats, are crucial preclinical tools for assessing the in vivo efficacy of novel therapeutic agents and understanding their cellular and molecular mechanisms. chemspider.comgoogle.comspectrabase.comnih.gov These models provide a more realistic environment than in vitro systems for evaluating drug performance within a complex biological context. ru.ac.za The absence of specific in vivo xenograft data for this compound highlights an area for future research to fully characterize its therapeutic potential.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineType of CancerIC₅₀ Value Range (µM)Specificity
P-388 murine leukemiaLeukemia0.02 - 20-
A-549 human lung carcinomaLung Carcinoma0.02 - 20High
HT-29 human colon carcinomaColon Carcinoma0.02 - 20-
MEL-28 human melanomaMelanoma0.02 - 20-
Various (mean for Sod. A, G, S)Multiple tumor cell lines~5 µg/mLModerate

Mechanistic Biomarker Identification in Preclinical Studies

The mechanistic understanding of this compound's biological activities involves its impact on key cellular pathways. Research indicates that this compound, along with other sodwanone derivatives (A, B, and C), influences the regulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1 is a transcription factor that plays a pivotal role in tumor cell adaptation and survival under hypoxic conditions, making it a significant molecular target for anticancer drug discovery.

Studies have investigated the effects of this compound on various aspects of HIF-1α regulation, including its destabilization, nuclear localization, and the expression of its target genes, while notably sparing HIF-2 target genes. This modulation of HIF-1α activity and its downstream effectors can serve as a crucial mechanistic biomarker for this compound's anticancer action. Mechanistic biomarkers are quantifiable indicators that reflect specific biological pathways and can be used to assess drug target engagement, proof of mechanism, and pharmacologic effects in preclinical studies. naturalproducts.net The ability of this compound to interfere with HIF-1α signaling suggests a potential therapeutic strategy for targeting hypoxic tumor environments and inhibiting cancer progression. Further detailed characterization of these molecular interactions could lead to the identification of additional specific biomarkers for monitoring this compound's efficacy in preclinical development.

Advanced Research Directions and Future Perspectives in Sodwanone G Chemical Biology

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Sodwanone G Mechanisms

Omics technologies offer a comprehensive systems-level view of biological processes, providing invaluable insights into the molecular mechanisms underlying a compound's activity. Applying these technologies to this compound research can reveal its intricate interactions within biological systems. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of how this compound influences cellular pathways and identify its molecular targets frontlinegenomics.comfrontiersin.org.

Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can identify direct and indirect protein targets of this compound. This involves comparing the proteome of cells treated with this compound to untreated cells, potentially revealing altered protein pathways related to its observed antiproliferative effects, such as those involved in cell cycle regulation or apoptosis frontlinegenomics.comnih.gov.

Metabolomics: Metabolomics, the study of small molecule metabolites, can shed light on metabolic pathways perturbed by this compound. This could involve identifying changes in key metabolic intermediates or end-products, indicating how the compound affects cellular energy metabolism, biosynthesis, or degradation pathways frontiersin.orgnih.gov.

Illustrative Data Table: Potential Omics Findings for this compound Treatment

Omics TechnologyType of Data GeneratedPotential Insights for this compound
ProteomicsDifferential protein expression, post-translational modificationsIdentification of interacting proteins, pathway modulation (e.g., p38MAPK, MMP2), and cellular stress responses. scholarsportal.infomdpi.com
MetabolomicsChanges in metabolite levels (e.g., amino acids, lipids, carbohydrates)Disruption of metabolic flux, identification of affected metabolic pathways, and impact on cellular energy states.

Development of Chemical Probes for Target Deconvolution and Validation

Identifying the precise molecular targets of bioactive natural products like this compound is crucial for understanding their mechanism of action and for rational drug design. Chemical probes are powerful tools for target deconvolution, allowing researchers to "fish out" interacting proteins or other biomolecules directly from complex biological mixtures drughunter.comnih.govmdpi.com.

The development of this compound-based chemical probes would typically involve modifying the compound with an identification or reporter tag (e.g., biotin, azide, alkyne) without significantly altering its biological activity drughunter.com. These tagged probes can then be incubated with cellular lysates or live cells, followed by enrichment and mass spectrometry-based identification of bound proteins (affinity-based chemoproteomics) nih.govnih.gov. Photoaffinity labeling, another chemical probe strategy, uses a photoactivatable group to covalently crosslink the probe to its target upon UV irradiation, enabling robust target capture drughunter.comnih.gov.

This approach is particularly valuable for natural products whose targets are unknown, providing a direct means to confirm target engagement and validate their functional relevance in a biological context mdpi.comresearchgate.net.

Innovative Strategies for Biosynthetic Pathway Engineering and Metabolite Enhancement

This compound, as a natural product, is likely produced through complex biosynthetic pathways in its native marine organism. Understanding and engineering these pathways represent a significant area for future research, aiming to enhance its production or generate novel analogs with improved properties.

Strategies for biosynthetic pathway engineering include:

Elucidation of Biosynthetic Genes: Identifying the genes encoding the enzymes responsible for this compound biosynthesis is the foundational step. This often involves genomic and transcriptomic analyses of the producing organism frontiersin.org.

Metabolic Engineering: Once the pathway is understood, metabolic engineering can be employed to optimize the host organism (e.g., bacteria, yeast, or the original marine sponge symbiont) for increased this compound yield. This could involve overexpression of rate-limiting enzymes, deletion of competing pathways, or optimization of culture conditions frontiersin.orgwur.nlresearchgate.netkobe-u.ac.jp.

Synthetic Biology: Reconstituting the this compound biosynthetic pathway in a heterologous host (e.g., Escherichia coli or Saccharomyces cerevisiae) using synthetic biology approaches offers a controlled and scalable platform for production frontiersin.orgnih.gov. This also allows for combinatorial biosynthesis, where pathway enzymes can be swapped or modified to create novel this compound derivatives with potentially altered bioactivities researchgate.net.

Illustrative Data Table: Biosynthetic Pathway Engineering Strategies

StrategyObjectivePotential Impact on this compound Production
Gene OverexpressionIncrease flux through rate-limiting stepsHigher yield of this compound.
Pathway Deletion/KnockoutReduce competing metabolic pathwaysRedirect precursors towards this compound synthesis.
Heterologous ExpressionReconstitute pathway in a tractable hostScalable and controlled production, easier genetic manipulation.
Enzyme EngineeringModify enzyme specificity or efficiencyProduction of novel this compound analogs.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling are indispensable tools in modern chemical biology, offering predictive and analytical capabilities that complement experimental work upc.eduanu.edu.aunih.govugent.bekallipos.gr. For this compound, these methods can provide insights into its interactions with biological targets and guide the design of more potent or selective analogs.

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-Protein Docking: Molecular docking predicts the preferred orientation (binding pose) of a ligand, like this compound, within a target protein's binding site and estimates its binding affinity researchgate.netnih.gov. This is crucial for identifying potential protein targets and understanding the molecular basis of this compound's antiproliferative activity. By docking this compound into known active sites of proteins implicated in cell cycle control or apoptosis (e.g., p38MAPK, MMP2, caspases), researchers can hypothesize specific binding interactions scholarsportal.infomdpi.com.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex over time plos.orgbiotechrep.irfrontiersin.org. MD simulations can account for protein flexibility, solvent effects, and conformational changes, providing a more accurate representation of the binding process and stability of the complex nih.govplos.org. This can help validate docking poses, refine binding affinity predictions, and elucidate the precise molecular events leading to target modulation researchgate.netbiotechrep.ir.

Illustrative Data Table: Computational Modeling Outcomes

Computational MethodOutput DataApplication to this compound Research
Molecular DockingBinding poses, docking scores, predicted binding affinitiesIdentification of potential protein targets, initial understanding of binding interactions.
Molecular DynamicsTrajectories of protein-ligand complexes, root mean square deviation (RMSD), hydrogen bond analysisAssessment of complex stability, elucidation of binding mechanisms, identification of key interacting residues. biotechrep.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity medcraveonline.comconicet.gov.ar. For this compound, QSAR models can be developed using a series of its natural or synthetic analogs with varying structures and measured biological activities (e.g., antiproliferative potency against different cell lines).

QSAR models allow for:

Activity Prediction: Predicting the biological activity of new, untested this compound analogs before their synthesis, thereby prioritizing candidates for experimental validation medcraveonline.comcresset-group.com.

Rational Design: Identifying specific structural features (molecular descriptors) within the this compound scaffold that are crucial for its activity conicet.gov.arfrontiersin.org. This knowledge can guide the rational design of optimized analogs with enhanced potency, selectivity, or improved pharmacokinetic properties cresset-group.comnih.gov. Both 2D- and 3D-QSAR methods can be employed, with 3D-QSAR offering insights into the spatial requirements for activity conicet.gov.arcresset-group.com.

Exploration of New Biological Activities Beyond Antiproliferative Effects

While this compound is primarily recognized for its antiproliferative effects, particularly in prostate cancer cells, its complex chemical structure, characteristic of marine natural products, suggests a potential for a broader spectrum of biological activities scholarsportal.infomdpi.comnih.gov. Future research should systematically explore these possibilities.

Potential new biological activities to investigate include:

Anti-inflammatory Effects: Many marine natural products exhibit potent anti-inflammatory properties by modulating signaling pathways like NF-κB or cytokine production.

Antimicrobial Activity: Given its origin from a marine sponge, this compound might possess antibacterial, antifungal, or antiviral activities, which are common for secondary metabolites from such sources.

Immunomodulatory Effects: Natural products can influence immune responses, either by stimulating or suppressing immune cell functions.

Neuroprotective Activity: Some marine compounds have shown promise in neurodegenerative disease models.

Metabolic Regulation: Beyond direct cytotoxicity, this compound might modulate metabolic pathways in non-cancerous cells, which could lead to applications in metabolic disorders.

Exploring these diverse activities would involve broad-spectrum biological screening assays, potentially revealing novel therapeutic avenues for this compound and its derivatives.

Challenges and Opportunities in the Translational Research of Marine Triterpenoids

This compound, a cytotoxic triterpene isolated from marine sponges, particularly Axinella weltneri, represents a compelling lead compound in the pursuit of novel therapeutic agents, especially in oncology. ru.ac.zanih.govbidd.groupspectrabase.comnih.gov Its discovery highlights the immense potential of the marine environment as a rich source of structurally diverse and biologically active natural products. r-project.orgresearchgate.netnih.gov this compound, along with other sodwanones (e.g., Sodwanone H and I), possesses a unique oxepane-cycloalkane moiety, contributing to their distinct biological profiles. ru.ac.zaspectrabase.com

Detailed research has demonstrated the potent cytotoxic activity of this compound against various human cancer cell lines. Notably, it exhibits significant cytotoxicity against human lung carcinoma (A-549), human colon carcinoma (HT-29), human melanoma (MEL-28), and murine leukemia (P-388) cell lines. ru.ac.zanih.govbidd.groupwikipedia.org A particularly striking finding is this compound's high specificity towards the human lung carcinoma cell line A-549. ru.ac.zabidd.group Reported IC50 values for sodwanones, including this compound, range broadly from 20 to 0.02 µM, underscoring their potent antiproliferative effects. ru.ac.zanih.gov These promising preclinical findings have even led to the patenting of this compound, H, and A as anti-tumor compounds, indicating their potential for further development. ru.ac.za

Cytotoxic Activity of Sodwanones Against Cancer Cell Lines

CompoundCell Line (Example)IC50 Range (µM)Specificity NotedSource
This compoundA-549 (lung carcinoma)0.02 - 20 (general sodwanones)High specificity towards A-549 cells. ru.ac.zabidd.group ru.ac.zanih.gov
Sodwanone HA-549 (lung carcinoma)0.02 - 20 (general sodwanones)More cytotoxic to A-549 cells. ru.ac.zanih.gov ru.ac.zanih.gov
Sodwanone IVarious cancer cell lines0.02 - 20 (general sodwanones)Toxic against several cancer cell lines. ru.ac.za ru.ac.zanih.gov
Sodwanone AIGROV-ET (ovarian), LOVO-DOX (colon)0.068 - 0.3 (µg/mL)Most active against IGROV-ET and LOVO-DOX. wikipedia.org wikipedia.org

Despite the compelling biological activity of this compound and other marine triterpenoids, their journey from discovery to clinical application is fraught with significant challenges inherent to translational research. A primary hurdle is the structural complexity of these natural products, which often complicates their chemical synthesis. spectrabase.comr-project.org The inability to readily synthesize these compounds in sufficient quantities poses a considerable limitation for large-scale production, preclinical testing, and eventual clinical trials. r-project.org Furthermore, their low abundance in natural extracts necessitates extensive and often costly isolation procedures, further impeding their development. nih.gov

However, alongside these challenges, numerous opportunities are emerging that could accelerate the translational research of marine triterpenoids like this compound. Significant advances in synthetic chemistry and a deeper understanding of triterpene biosynthetic pathways are opening new avenues for their exploitation as drug leads. r-project.org While total synthesis of sodwanones has historically been challenging, ongoing progress in synthetic methodologies could overcome this limitation. spectrabase.comStructural simplification strategies can be employed to design less complex yet equally potent analogs, improving drug-likeness and reducing attrition rates in drug discovery.

The integration of advanced technologies such as artificial intelligence (AI), robotics, and automation is poised to revolutionize drug discovery. nih.gov These tools can streamline high-throughput screening, optimize lead compounds, and predict pharmacokinetic properties, thereby reducing the time and cost associated with development. Furthermore, the inherent vast chemodiversity of marine organisms continues to offer an unparalleled reservoir of novel chemical scaffolds with unique mechanisms of action, providing a continuous pipeline for drug discovery. r-project.orgnih.govInterdisciplinary collaborations , bringing together experts from chemistry, biology, pharmacology, and clinical medicine, are crucial for tackling the multifaceted challenges and leveraging the opportunities in this field. By focusing on unique biochemical aspects of malignancies and exploring diverse biological activities, marine triterpenoids hold immense promise for contributing to future therapeutic advancements. r-project.org

Q & A

Q. How to design a multi-laboratory study to confirm this compound’s reported anti-metastatic activity?

  • Methodological Answer :
  • Protocol harmonization : Distribute standardized reagents (e.g., cell lines from ATCC), assay protocols (e.g., Boyden chamber migration), and data templates.
  • Inter-lab calibration : Use a reference compound (e.g., paclitaxel) to normalize results.
  • Analysis : Calculate inter-rater reliability (Cohen’s κ) and publish raw data in FAIR-compliant repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.